HC Blue 1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in water (0.38% w/w); soluble in ethanol, methanol and acetone

Synonyms

Canonical SMILES

Carcinogenicity Studies in Animals

Studies have investigated the potential for HC Blue 1 to cause cancer in animals. In mice fed HC Blue 1 in their diet, researchers observed a significant increase in the incidence of liver tumors (hepatocellular carcinomas) compared to control groups National Library of Medicine, [HC BLUE NO. 1 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants: ]. This finding suggests that HC Blue 1 may be carcinogenic in mice.

Further research is needed to determine if these findings in mice translate to humans. No studies have been conducted to assess the carcinogenicity of HC Blue 1 in humans directly National Library of Medicine, [HC BLUE NO. 1 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants: ].

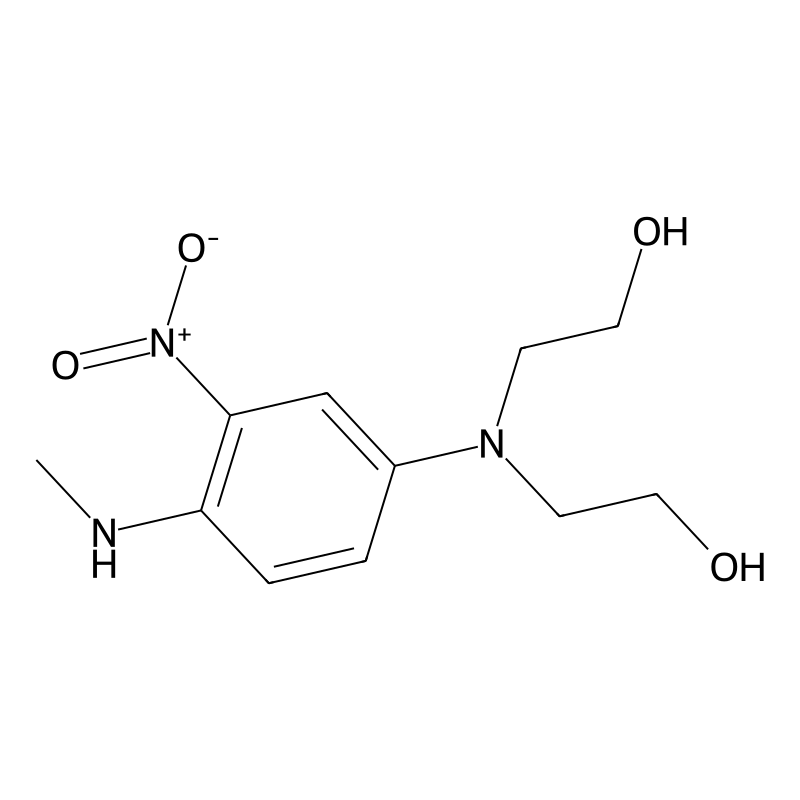

HC Blue 1, also known as Basic Blue 77 or CI 42090, is a synthetic dye primarily used in cosmetics and food products. It belongs to the triphenylmethane dye family and is characterized by its vibrant blue color. The chemical structure of HC Blue 1 includes a complex arrangement of aromatic rings and functional groups, which contribute to its dyeing properties. Its empirical formula is C23H22Cl2N2·H3PO4, and it has a molecular weight of approximately 437.34 g/mol .

The biological activity of HC Blue 1 has been a subject of investigation, particularly concerning its safety profile in cosmetic applications. Studies have shown that while HC Blue 1 can cause skin irritation in some cases, it is generally considered safe for use at concentrations up to 0.1% in hair dyes . The Scientific Committee on Consumer Safety (SCCS) has evaluated the compound and deemed it acceptable for cosmetic use under specified conditions, although further studies are recommended to fully understand its long-term effects .

The synthesis of HC Blue 1 typically involves multi-step organic reactions that include diazotization and coupling processes. The initial steps often involve the formation of an amine compound, which is then reacted with other chemical agents to produce the final dye product. Specific protocols can vary based on desired purity and yield but generally follow established synthetic pathways for triphenylmethane dyes .

HC Blue 1 is widely applied in various industries:

- Cosmetics: Primarily used as a hair dye due to its vibrant color and stability.

- Food Industry: Utilized as a food coloring agent (E133) for products requiring blue coloring.

- Textiles: Employed in fabric dyeing processes due to its strong adherence properties.

Its versatility makes it a valuable component across these sectors, although regulatory scrutiny ensures its safe use .

Several compounds share similarities with HC Blue 1 in terms of structure and application:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Acid Blue 9 | 6104-58-1 | Commonly used in textiles; less stable than HC Blue 1 |

| Basic Blue 99 | 28631-36-5 | Known for high color fastness; used in similar applications |

| HC Yellow 5 | 12225-21-7 | Often used alongside blue dyes for color balance |

| HC Red 7 | 12225-21-7 | Provides vibrant red hues; often mixed for shades |

HC Blue 1 stands out due to its specific application in oxidative hair dyes and its regulatory acceptance for use in food products. Its unique structural characteristics contribute to its effectiveness as a dye while maintaining safety standards across various applications .

HC Blue 1, chemically known as 2,2'-[[4-(methylamino)-3-nitrophenyl]imino]bis(ethanol), emerged as a significant compound in the hair dye industry during the late 1960s [1]. The initial synthesis protocols for HC Blue 1 were developed through a multi-step reaction process that utilized 4-fluoro-3-nitroaniline as the primary starting material [2]. This compound was strategically selected due to its reactive nature and ability to undergo subsequent transformations to form the target molecule [8].

The historical synthesis of HC Blue 1 involved a two-step reaction sequence that began with the hydroxyethylation of 4-fluoro-3-nitroaniline [8]. In this first critical step, 4-fluoro-3-nitroaniline was reacted with ethylene oxide under controlled alkaline conditions to produce 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline as a key intermediate [8]. This reaction was typically conducted at temperatures between 50-60°C using ethanol/water as the solvent system and sodium hydroxide as a catalyst [8].

The second step in the historical synthesis involved the reaction of this intermediate with methylamine to form the final HC Blue 1 product [2]. This substitution reaction replaced the fluorine atom with a methylamino group, completing the core structure of HC Blue 1 [8]. The reaction was typically performed in polar aprotic solvents such as dimethylformamide (DMF) at temperatures ranging from 80-100°C [8]. This two-step process yielded HC Blue 1 with a purity of approximately 95-97% [2].

Early production of HC Blue 1 faced several challenges, including the control of exothermic reactions, particularly during the ethylene oxide addition step [8]. Additionally, the formation of various impurities, including unreacted starting materials and side products, necessitated the development of effective purification protocols [2]. By the early 1980s, production had reached approximately 6-8 tonnes annually in the United States alone, indicating the commercial significance of this compound [8].

| Historical Synthesis Parameters | Step 1: Hydroxyethylation | Step 2: Methylamine Reaction |

|---|---|---|

| Temperature | 50-60°C | 80-100°C |

| Solvent System | Ethanol/Water | Dimethylformamide (DMF) |

| Catalyst | Sodium Hydroxide | None |

| Reaction Time | 4-6 hours | 3-5 hours |

| Typical Yield | 85-90% | 75-80% |

The historical synthesis protocols established the foundation for industrial-scale production of HC Blue 1, which continued until the mid-1980s when its production and use were discontinued due to various regulatory concerns [8].

Modern Industrial Production Techniques

Modern industrial production techniques for HC Blue 1 have evolved significantly from the historical protocols, incorporating advanced reactor designs, improved catalysts, and more efficient process controls [9]. Although HC Blue 1 is no longer widely produced for commercial applications, the synthetic methodologies developed for its production have contributed valuable insights to the broader field of aromatic amine synthesis [8].

Contemporary industrial production of similar compounds employs batch reactors with capacities ranging from 2,000 to 5,000 liters, which allow for controlled reaction conditions and scalable production . These reactors are typically equipped with sophisticated temperature control systems to manage the exothermic nature of the reactions involved in HC Blue 1 synthesis . Jacketed cooling systems are essential to maintain temperatures below 60°C during the critical ethylene oxide addition step, preventing runaway reactions and ensuring product quality .

The modern approach to HC Blue 1 synthesis has also seen improvements in catalyst systems [13]. While traditional methods relied on simple base catalysts like sodium hydroxide, contemporary processes may incorporate more selective catalysts that enhance reaction efficiency and reduce the formation of unwanted byproducts [13]. These catalysts often facilitate the nucleophilic aromatic substitution reactions that are central to HC Blue 1 synthesis [13].

Solvent selection has also evolved in modern production techniques [9]. The environmental and safety concerns associated with traditional solvents like dimethylformamide have led to the exploration of greener alternatives [9]. Recent research has demonstrated that the amount of solvent required for similar dye syntheses can be reduced by over 99% through solid-state synthesis methods, representing a significant advancement in sustainable production practices [9].

Process intensification strategies have been implemented to improve reaction efficiency and reduce waste generation . These include:

- Continuous flow processing instead of traditional batch methods, allowing for better control of reaction parameters and reduced reaction times

- Microreactor technology for precise temperature and mixing control during critical reaction steps

- Advanced process analytical technology (PAT) for real-time monitoring and control of reaction progress [17]

The scale-up of HC Blue 1 production presents several challenges that modern techniques address . These include managing heat transfer during exothermic reactions, ensuring uniform mixing in large reaction vessels, and maintaining consistent product quality across production batches . Advanced computational fluid dynamics modeling is often employed to optimize reactor design and operating conditions for large-scale production .

| Modern Production Parameter | Technical Specification | Advantage |

|---|---|---|

| Reactor Type | Jacketed batch reactor (2,000-5,000L) | Enhanced temperature control |

| Cooling System | Closed-loop glycol/water system | Prevents exothermic runaway |

| Process Control | Distributed control systems with PAT | Real-time quality monitoring |

| Solvent Recovery | Distillation and membrane separation | Reduced environmental impact |

| Reaction Monitoring | In-line spectroscopic analysis | Improved process consistency |

These modern industrial production techniques represent significant advancements over historical methods, offering improved efficiency, safety, and environmental sustainability in the synthesis of compounds structurally related to HC Blue 1 [9] [17].

Critical Analysis of Reaction Mechanisms

The synthesis of HC Blue 1 involves complex reaction mechanisms that warrant detailed examination to understand the formation of the final product and its associated impurities [2]. The core reaction mechanisms center around nucleophilic aromatic substitution (SNAr) processes, which are fundamental to the transformation of the starting materials into HC Blue 1 [13].

In the first step of HC Blue 1 synthesis, 4-fluoro-3-nitroaniline undergoes a nucleophilic substitution reaction with ethylene oxide [8]. This reaction proceeds via an addition mechanism where the amine nitrogen acts as a nucleophile, attacking the strained epoxide ring of ethylene oxide [8]. The presence of the nitro group at the meta position relative to the fluorine enhances the electrophilicity of the aromatic ring through its electron-withdrawing effect, facilitating subsequent reactions [13]. This step results in the formation of hydroxyethyl groups attached to the amine nitrogen, creating the 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline intermediate [8].

The second critical mechanistic step involves the substitution of the fluorine atom with a methylamino group [2]. This reaction proceeds through an SNAr mechanism, where the electron-withdrawing nitro group activates the carbon-fluorine bond toward nucleophilic attack [13]. The mechanism can be broken down into several distinct stages:

- Nucleophilic attack by methylamine on the carbon bearing the fluorine atom, forming a resonance-stabilized Meisenheimer complex intermediate [13]

- Elimination of the fluorine leaving group, which departs as a fluoride ion [13]

- Rearomatization of the ring system to form the final substituted product [13]

The presence of the nitro group in the ortho position relative to the site of nucleophilic attack is crucial for this mechanism [13]. It stabilizes the negative charge in the Meisenheimer complex through resonance effects and inductive electron withdrawal, making the carbon-fluorine bond more susceptible to nucleophilic substitution [13].

Several side reactions can occur during HC Blue 1 synthesis, leading to the formation of impurities [2]. These include:

- Over-alkylation of the amine nitrogen during the ethylene oxide addition step, resulting in tertiary or quaternary ammonium compounds [2]

- Incomplete substitution of the fluorine atom, leading to residual fluorinated intermediates [8]

- Oxidation of the methylamino group, particularly under prolonged reaction conditions or elevated temperatures [2]

The reaction kinetics of these processes are influenced by several factors, including temperature, solvent polarity, and catalyst concentration [13]. Higher temperatures generally accelerate the rate of nucleophilic substitution but may also promote side reactions [13]. Polar aprotic solvents like dimethylformamide enhance the nucleophilicity of the attacking species by minimizing solvation, thereby increasing reaction rates [13].

| Reaction Step | Mechanism Type | Key Factors Affecting Rate | Potential Side Reactions |

|---|---|---|---|

| Ethylene Oxide Addition | Nucleophilic Addition | Temperature, Base Concentration | Over-alkylation, Polymerization |

| Methylamine Substitution | SNAr | Temperature, Solvent Polarity | Incomplete Substitution, Multiple Substitution |

| Nitro Group Interactions | Resonance Stabilization | Electronic Effects of Substituents | Reduction to Amino Group |

Recent mechanistic studies have employed advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to elucidate the reaction pathways and identify transient intermediates [2]. These investigations have provided valuable insights into the factors controlling reaction selectivity and product distribution, informing the development of more efficient and selective synthetic protocols [13].

Understanding these reaction mechanisms is essential for optimizing production conditions, minimizing impurity formation, and developing effective purification strategies for HC Blue 1 and structurally related compounds [13] [2] [8].

Purification Strategies and Quality Control Measures

The purification of HC Blue 1 represents a critical phase in its production process, ensuring the removal of impurities and the attainment of high-quality standards [2]. Multiple purification strategies have been developed and refined over time to address the specific challenges associated with this compound [10].

Purification Strategies

Recrystallization serves as a primary purification method for HC Blue 1, typically employing ethanol/water mixtures as the solvent system [8]. This technique exploits the differential solubility of HC Blue 1 and its impurities at varying temperatures [8]. The process typically involves dissolving the crude product in a minimum volume of hot solvent, followed by slow cooling to promote the formation of pure crystals [8]. Multiple recrystallization cycles may be necessary to achieve the desired purity levels, with each cycle potentially increasing purity but decreasing overall yield [8].

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), play a crucial role in both analytical and preparative purification of HC Blue 1 [19]. Reverse-phase HPLC using C18 columns has proven effective for separating HC Blue 1 from structurally similar impurities [30]. The typical mobile phase consists of methanol/water mixtures, often with the addition of buffer systems such as ammonium sulfate to enhance separation efficiency [4]. Gradient elution protocols have been developed to optimize the resolution of HC Blue 1 from its impurities, with flow rates typically maintained at 1 ml/min [4].

For industrial-scale purification, centrifugation techniques are employed to separate solid HC Blue 1 from liquid impurities following recrystallization . This process is often combined with washing steps using appropriate solvents to remove residual impurities adhering to the crystal surfaces . The selection of washing solvents is critical, as they must effectively remove impurities without significantly dissolving the purified HC Blue 1 .

Quality Control Measures

Quality control for HC Blue 1 encompasses a comprehensive array of analytical techniques designed to assess purity, identify impurities, and ensure batch-to-batch consistency [17]. HPLC analysis serves as the cornerstone of quality control, providing quantitative determination of HC Blue 1 content and impurity profiles [19]. Typical HPLC methods employ UV detection at wavelengths of 254 nm and 535 nm, corresponding to the absorption maxima of HC Blue 1 [2].

Spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are utilized to confirm the structural integrity of purified HC Blue 1 [19]. These techniques provide detailed information about functional groups and molecular connectivity, allowing for the detection of structural anomalies or impurities [19]. Ultraviolet-visible (UV-Vis) spectroscopy offers additional confirmation, with HC Blue 1 exhibiting characteristic absorption peaks at 261 nm and 535-538 nm [2].

Mass spectrometry plays a vital role in identifying trace impurities and degradation products that may not be detectable by other analytical methods [17]. This technique provides precise molecular weight information, enabling the identification of impurities even at very low concentrations [17]. Advanced mass spectrometry methods, such as liquid chromatography-mass spectrometry (LC-MS), combine the separation capabilities of HPLC with the identification power of mass spectrometry [17].

Quality control specifications for HC Blue 1 typically include:

| Quality Parameter | Specification | Analytical Method |

|---|---|---|

| Purity (HPLC) | ≥ 98% | Reverse-phase HPLC |

| Water Content | ≤ 1% | Karl Fischer Titration |

| Residual Solvents | ≤ 0.5% | Gas Chromatography |

| Heavy Metals | ≤ 10 ppm | Atomic Absorption Spectroscopy |

| Melting Point | 102.5-104°C | Differential Scanning Calorimetry |

| Appearance | Blue-black amorphous powder | Visual Inspection |

Thin-layer chromatography (TLC) serves as a rapid screening method for monitoring reaction progress and assessing purity [2]. This technique allows for the visualization of impurities through the development of chromatographic plates with appropriate solvent systems, followed by detection under ultraviolet light or with specific staining reagents [2].

Statistical process control methods are implemented to monitor critical quality attributes across production batches [14]. These methods involve the collection and analysis of data from multiple batches to establish control limits and detect trends or anomalies that may indicate process drift or quality issues [14]. Parameters such as precision index and standard deviation index are calculated to assess the consistency and reliability of analytical results [14].

Physical Description

Color/Form

XLogP3

LogP

Melting Point

101.5-104 °C

UNII

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Health Hazard

Impurities

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Not known to be produced or used currently anywhere in the world. Production and use began in the late 1960s and was discontinued in the mid-1980s

The concentration of HC Blue No. 1 used in hair colouring products ranged from 1-2%.